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1.0. Introduction

This document provides a comprehensive standard operating procedure (SOP) for conducting
stability testing of the drug substance Carbazochrome salicylate. The stability of a
pharmaceutical product is a critical quality attribute that ensures its safety and efficacy
throughout its shelf life. This SOP is established in accordance with the principles outlined in
the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for
stability testing of new drug substances and products.[1] The objective of this procedure is to
outline the requirements for stability studies, including long-term and accelerated testing, to
establish the retest period for Carbazochrome salicylate.

2.0. Scope

This SOP applies to the stability testing of Carbazochrome salicylate drug substance. It
covers the protocol for long-term, accelerated, and intermediate stability studies, including
storage conditions, testing frequency, analytical procedures, and data evaluation.

3.0. Responsibilities
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e Quality Control (QC) Department: Responsible for conducting the stability testing as per this
SOP, including sample management, analysis, and data recording.

e Quality Assurance (QA) Department: Responsible for ensuring that the stability studies are
performed in compliance with this SOP and relevant regulatory guidelines. QA is also
responsible for the review and approval of stability protocols and reports.

o Research and Development (R&D) Department: Responsible for providing the necessary
information about the drug substance, including its physicochemical properties and any
known degradation pathways.

4.0. Stability Study Protocol

A detailed stability protocol must be written and approved before the initiation of any stability
study. The protocol should include, but is not limited to, the following information:

» Name and batch number(s) of the drug substance.

o Number of batches to be tested (a minimum of three primary batches is recommended).
o Container closure system.

o Storage conditions (long-term, accelerated, and intermediate, if applicable).

o Testing frequency.

e Analytical methods to be used, which must be stability-indicating.

o Acceptance criteria for the stability tests.

5.0. Experimental Protocols

5.1. Long-Term Stability Testing

o Objective: To evaluate the physical, chemical, and microbiological characteristics of
Carbazochrome salicylate under recommended storage conditions to establish its retest
period.
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e Storage Conditions: 25°C + 2°C / 60% RH + 5% RH or 30°C = 2°C / 65% RH = 5% RH. The
selected long-term condition should be based on the climatic zone in which the drug product
will be marketed.

o Testing Frequency: For a proposed re-test period of at least 12 months, testing should be
performed every 3 months for the first year, every 6 months for the second year, and
annually thereafter through the proposed re-test period.[2]

5.2. Accelerated Stability Testing

o Objective: To accelerate the chemical degradation and physical changes of Carbazochrome
salicylate to predict its long-term stability.

o Storage Conditions: 40°C + 2°C / 75% RH + 5% RH.

» Testing Frequency: A minimum of three time points, including the initial and final time points
(e.g., 0, 3, and 6 months), is recommended for a 6-month study.[2]

5.3. Intermediate Stability Testing

¢ Objective: To evaluate the drug substance under conditions that are less harsh than
accelerated conditions but more stressful than long-term conditions. This testing is required if
a significant change occurs during accelerated stability testing.

o Storage Conditions: 30°C + 2°C / 65% RH + 5% RH.

e Testing Frequency: A minimum of four time points, including the initial and final time points
(e.g0., 0, 6, 9, and 12 months), is recommended for a 12-month study.

6.0. Forced Degradation Studies

Forced degradation studies are essential to establish the inherent stability of the
Carbazochrome salicylate molecule and to develop a stability-indicating analytical method.[1]
[3] These studies expose the drug substance to stress conditions more severe than those used
in accelerated stability testing.

6.1. Protocol for Forced Degradation
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e Acid Hydrolysis: Treat the drug substance with 0.1 M HCI at room temperature and at an
elevated temperature (e.g., 60°C) for a specified period.

» Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at room temperature and at an
elevated temperature (e.g., 60°C) for a specified period.

» Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g.,
3-30%) at room temperature.[4]

o Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a
specified period.

» Photostability: Expose the drug substance to light providing an overall illumination of not less
than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt
hours/square meter. A control sample should be protected from light.

7.0. Analytical Methodology

A validated stability-indicating analytical method, such as High-Performance Liquid
Chromatography (HPLC), must be used to separate and quantify Carbazochrome salicylate
from its degradation products and any potential impurities.[5][6]

7.1. Example HPLC Method for Carbazochrome Salicylate

While a specific validated method for Carbazochrome salicylate and its degradation products
is not available in the public domain, the following is a representative HPLC method that can be
used as a starting point for method development and validation. This example is based on
methods used for Carbazochrome and related salicylate compounds.

e Column: C18, 4.6 x 150 mm, 5 um patrticle size.

o Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 0.01 M potassium
dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent like
acetonitrile or methanol.[7][8]

o Flow Rate: 1.0 mL/min.
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o Detection Wavelength: UV detection at a wavelength determined by the UV spectrum of
Carbazochrome salicylate (e.g., 220 nm or 350 nm).[7]

« Injection Volume: 20 pL.

e Column Temperature: 30°C.

8.0. Data Presentation

All quantitative data from the stability studies should be summarized in clearly structured tables
for easy comparison.

Table 1: Long-Term Stability Data for Carbazochrome Salicylate (Batch: XXX) Storage
Conditions: 25°C + 2°C / 60% RH + 5% RH

Degradatio Degradatio Total

Time Point .
Appearance Assay (%) n Productl nProduct2 Impurities
(Months)
(%) (%) (%)
0 Conforms 99.8 ND ND 0.2
3 Conforms 99.5 0.1 ND 0.5
6 Conforms 99.2 0.2 0.1 0.8
9 Conforms 99.0 0.3 0.1 1.0
12 Conforms 98.8 0.4 0.2 1.2
18 Conforms 98.5 0.5 0.3 15
24 Conforms 98.1 0.7 0.4 1.9
(ND = Not
Detected)

Table 2: Accelerated Stability Data for Carbazochrome Salicylate (Batch: XXX) Storage
Conditions: 40°C + 2°C/ 75% RH + 5% RH
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Degradatio Degradatio Total

Time Point .
Appearance Assay (%) nh Productl nProduct2 Impurities
(Months)
(%) (%) (%)
0 Conforms 99.8 ND ND 0.2
1 Conforms 98.5 0.5 0.2 15
3 Conforms 97.0 1.2 0.6 3.0
Slight
6 _ _ 95.2 25 1.1 4.8
Discoloration
(ND = Not
Detected)

9.0. Visualization of Pathways and Workflows

9.1. Experimental Workflow for Stability Testing
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Caption: Workflow for Carbazochrome salicylate stability testing.
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9.2. Hypothetical Degradation Pathway of Carbazochrome Salicylate

Disclaimer: The following diagram illustrates a hypothetical degradation pathway for
Carbazochrome salicylate based on the general degradation patterns of related molecules.
Specific degradation products for Carbazochrome salicylate have not been identified in the
reviewed literature.

Acid/Base /Acid/Base \H202

xidation Photodegradation

Hydrolysis_Product_A Salicylic Acid

Further Light Exposure
\

Click to download full resolution via product page
Caption: Hypothetical degradation pathways for Carbazochrome salicylate.
10.0. Evaluation of Stability Data

The stability data should be evaluated to determine if any significant changes have occurred
over time. A significant change is defined as:

e A 5% change in assay from its initial value.
e Any degradation product exceeding its acceptance criterion.

» Failure to meet the acceptance criteria for appearance, physical attributes, and functionality
tests.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1668342?utm_src=pdf-body
https://www.benchchem.com/product/b1668342?utm_src=pdf-body
https://www.benchchem.com/product/b1668342?utm_src=pdf-body
https://www.benchchem.com/product/b1668342?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668342?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

 Failure to meet the acceptance criterion for pH.
» Failure to meet the acceptance criteria for dissolution for 12 dosage units.

If a significant change occurs during the 6-month accelerated stability study, the intermediate
stability study should be conducted. The retest period is determined based on the long-term
stability data.

11.0. Documentation

All activities related to the stability study, including the protocol, raw data, calculations, and the
final report, must be documented and archived according to the company's SOPs. The stability
report should include a summary of the results, a discussion of any trends or out-of-
specification results, and a conclusion with the proposed retest period.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Standard Operating Procedure for Stability Testing of
Carbazochrome Salicylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1668342#standard-operating-procedure-for-
carbazochrome-salicylate-stability-testing]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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